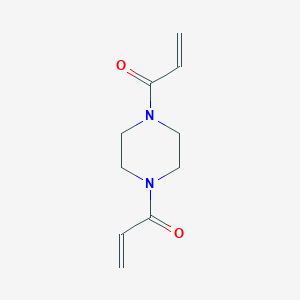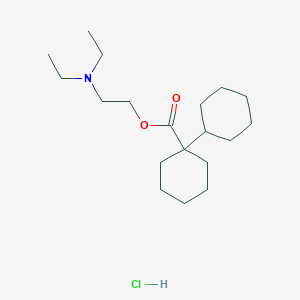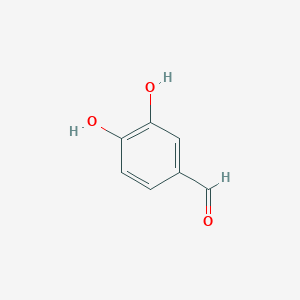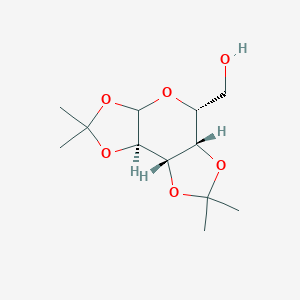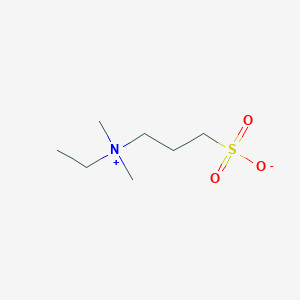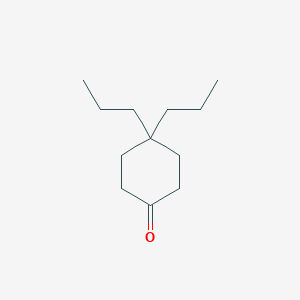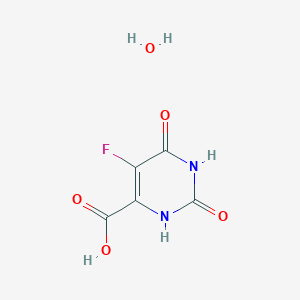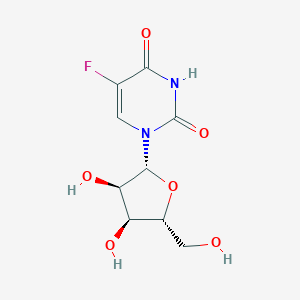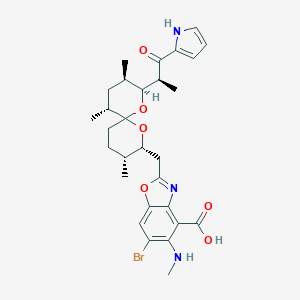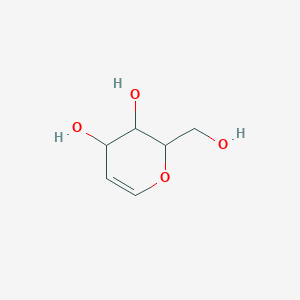
Chromomycin a3
Description
Synthesis Analysis
Chromomycin A3's synthesis involves complex biochemical processes within Streptomyces griseus, including the assembly of polyketide chains, methylation, and glycosylation. The biosynthesis incorporates multiple steps, such as the formation of an aglycone backbone and attachment of sugar moieties, which are critical for its biological activity and specificity (Montanari & Rosazza, 1990).
Molecular Structure Analysis
The molecular structure of this compound includes a tricyclic chromophore with attached sugar moieties, which are essential for its DNA-binding capability. The detailed crystal structure analysis has shown that this compound forms a dimer chelated by a Mg2+ ion, which binds specifically to the GGCC sequences in the DNA minor groove. This binding significantly alters the DNA structure, widening the minor groove and inducing a kink in the DNA (Hou et al., 2004).
Chemical Reactions and Properties
The interaction of this compound with DNA is highly dependent on the presence of divalent cations like Mg2+. This compound can form complexes with these cations, which then interact with the DNA, altering its structural and functional properties. Studies have shown that this compound forms two types of complexes with Mg2+, which bind differently to DNA (Aich, Sen, & Dasgupta, 1992).
Physical Properties Analysis
The physical properties of this compound, such as its spectroscopic characteristics, have been extensively studied to understand its interaction with DNA and metal ions. These studies highlight the complex nature of its binding to DNA and the role of metal ions in stabilizing the this compound-DNA complex (Dutta, Lahiri, & Dasgupta, 2014).
Chemical Properties Analysis
This compound's chemical properties, particularly its interaction with glutathione and the impact on DNA binding, have been the subject of detailed investigation. These interactions reveal the complexity of its mechanism of action, including the formation of non-covalent complexes with glutathione, which can alter the antibiotic's DNA-binding properties (Chakrabarti, Roy, & Dasgupta, 1998).
Mechanism of Action
Target of Action
Chromomycin A3, also known as Toyomycin, is an anthraquinone antibiotic glycoside produced by the fermentation of a certain strain of Streptomyces griseus . The primary target of this compound is DNA, specifically the GC-rich sequences . In the presence of divalent cations such as Mg2+ ions, this compound binds reversibly to DNA .
Mode of Action
This compound interacts with its target, DNA, by forming dimeric complexes with divalent cations, such as Mg2+ . This complex strongly binds to the GC-rich sequence of DNA, inhibiting DNA replication and transcription . This interaction results in changes at the molecular level, affecting the normal functioning of the cell.
Biochemical Pathways
The binding of this compound to DNA affects the biochemical pathways involved in DNA replication and transcription . By inhibiting these processes, this compound disrupts the normal cell cycle, leading to potential antitumor activity .
Result of Action
The result of this compound’s action is the inhibition of DNA replication and transcription . This can lead to cell cycle disruption and potential antitumor activity . Additionally, this compound has been reported to suppress a set of specificity protein 1 (SP1)-related anti-apoptotic proteins, effectively inhibiting cell proliferation .
Action Environment
The action of this compound is influenced by the presence of divalent cations, such as Mg2+ . These ions are necessary for this compound to form dimeric complexes that can bind to DNA Therefore, the concentration and availability of these ions in the environment can influence the action, efficacy, and stability of this compound
properties
IUPAC Name |
[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H82O26/c1-21-34(79-40-19-37(53(26(6)75-40)77-28(8)59)82-38-16-33(61)52(70-11)25(5)74-38)15-31-13-30-14-32(54(71-12)51(68)46(63)22(2)58)55(50(67)44(30)49(66)43(31)45(21)62)83-41-18-35(47(64)24(4)73-41)80-39-17-36(48(65)23(3)72-39)81-42-20-57(10,69)56(27(7)76-42)78-29(9)60/h13,15,22-27,32-33,35-42,46-48,52-56,58,61-66,69H,14,16-20H2,1-12H3/t22-,23-,24-,25-,26-,27+,32+,33-,35-,36-,37-,38-,39+,40+,41+,42+,46+,47-,48-,52+,53+,54+,55+,56+,57+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVSOIYQKUDENJ-WKSBCEQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H82O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046363 | |
| Record name | Chromomycin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1183.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7059-24-7 | |
| Record name | Chromomycin A3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7059-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromomycin A3 [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007059247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromomycin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3D-O-(4-O-acetyl-2,6-dideoxy-3-C-methyl-α-L-arabino-hexopyranosyl)-7-methylolivomycin D | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMOMYCIN A3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVW027E7NL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




